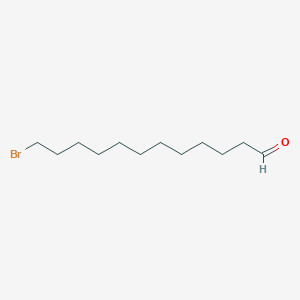![molecular formula C8H13NO2 B8221036 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8221036.png)
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,4S)-2-azoniabicyclo[221]heptan-2-yl]acetate is a chemical compound with various applications in scientific research and industry
Métodos De Preparación
The preparation of 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate involves several synthetic routes and reaction conditions. One common method is the formation of inclusion complexes with cyclodextrins. This method involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods may vary, but they often involve large-scale synthesis and purification processes to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, combination reactions may involve the reaction of an element with oxygen to form an oxide, while decomposition reactions may require an input of energy in the form of heat, light, or electricity . The major products formed from these reactions vary based on the reactants and conditions used.
Aplicaciones Científicas De Investigación
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate has a wide range of scientific research applications. It is used in chemistry for the study of chemical reactions and the development of new compounds. In biology, it is used to study the interactions between molecules and biological systems. In medicine, this compound is used in the development of new drugs and therapies. Additionally, it has applications in various industries, including the food industry, where it is used to improve the physical, chemical, and biological characteristics of food compounds .
Mecanismo De Acción
The mechanism of action of 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can be based on various factors, such as the compound’s reactivity, stability, and applications. For example, PubChem provides a platform to search for compounds similar to this compound based on 2-dimensional and 3-dimensional similarities .
Propiedades
IUPAC Name |
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C[NH+]2CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[NH+]2CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)







![(7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B8221039.png)

